Cas no 2680770-49-2 (tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)

tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate
- 2680770-49-2
- EN300-28278636
- tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate
-
- インチ: 1S/C12H18N4O2/c1-9-8-10(15-16(9)7-5-6-13)14-11(17)18-12(2,3)4/h8H,5,7H2,1-4H3,(H,14,15,17)
- InChIKey: LUVMFWQQUPDSRU-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=C(C)N(CCC#N)N=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 250.14297583g/mol
- どういたいしつりょう: 250.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 79.9Ų
tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278636-0.1g |
tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |
2680770-49-2 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28278636-0.5g |
tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |
2680770-49-2 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
Enamine | EN300-28278636-5.0g |
tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |
2680770-49-2 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
Enamine | EN300-28278636-5g |
tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |
2680770-49-2 | 5g |
$2816.0 | 2023-09-09 | ||
Enamine | EN300-28278636-10g |
tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |
2680770-49-2 | 10g |
$4176.0 | 2023-09-09 | ||
Enamine | EN300-28278636-1g |
tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |
2680770-49-2 | 1g |
$971.0 | 2023-09-09 | ||
Enamine | EN300-28278636-10.0g |
tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |
2680770-49-2 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
Enamine | EN300-28278636-0.05g |
tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |
2680770-49-2 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
Enamine | EN300-28278636-1.0g |
tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |
2680770-49-2 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
Enamine | EN300-28278636-0.25g |
tert-butyl N-[1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-yl]carbamate |
2680770-49-2 | 95.0% | 0.25g |
$893.0 | 2025-03-19 |
tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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2. Back matter
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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9. Back matter
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamateに関する追加情報
Introduction to tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate (CAS No. 2680770-49-2)
tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate (CAS No. 2680770-49-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The chemical structure of tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a 1H-pyrazole ring substituted with a 2-cyanoethyl group and a methyl group at the 5-position. The presence of these functional groups imparts specific physicochemical properties that make this compound an attractive candidate for various pharmaceutical applications.
In recent studies, tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate has been investigated for its potential as a lead compound in the development of new drugs. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate has also demonstrated significant analgesic effects. Preclinical studies in animal models have shown that this compound can reduce pain sensitivity and provide effective pain relief without causing significant side effects. This finding is particularly important given the growing need for new analgesics with improved safety profiles.
In addition to its therapeutic potential, the synthesis and characterization of tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate have been extensively studied. The compound can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 1-(2-cyanoethyl)-5-methylpyrazole. The resulting product is purified using standard techniques such as column chromatography and recrystallization. Spectroscopic methods, including NMR and mass spectrometry, have been used to confirm the structure and purity of the final product.
The stability and solubility of tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate are important considerations for its pharmaceutical development. Studies have shown that this compound exhibits good stability under various conditions, including different pH levels and temperatures. Its solubility in both aqueous and organic solvents has also been characterized, which is crucial for formulating it into different dosage forms such as tablets, capsules, and injectable solutions.
Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate. Preliminary results from phase I trials have indicated that the compound is well-tolerated by human subjects with minimal adverse effects. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.
In conclusion, tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate (CAS No. 2680770-49-2) represents a promising compound with significant potential in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of new therapeutic agents targeting inflammatory diseases and pain management. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its eventual use in clinical practice.
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